molecular formula C17H17FN4O2S B2588490 1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide CAS No. 1172393-55-3

1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide

Cat. No.: B2588490
CAS No.: 1172393-55-3
M. Wt: 360.41
InChI Key: HXRYMYAZIGMSIJ-UHFFFAOYSA-N
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Description

The compound 1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide features a pyrazole core substituted at the 1-position with a 4-fluorophenyl group, at the 4-position with a propoxy chain, and at the 3-position with a carboxamide linkage to a 4-methyl-1,3-thiazol-2-yl moiety. This structure combines aromatic, heterocyclic, and alkyloxy substituents, which are critical for modulating physicochemical properties (e.g., solubility, lipophilicity) and biological interactions. The 4-fluorophenyl group enhances metabolic stability, while the thiazole ring may facilitate target binding via hydrogen bonding or π-π stacking .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-propoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O2S/c1-3-8-24-14-9-22(13-6-4-12(18)5-7-13)21-15(14)16(23)20-17-19-11(2)10-25-17/h4-7,9-10H,3,8H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRYMYAZIGMSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)NC2=NC(=CS2)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the fluorophenyl, thiazolyl, and propoxy substituents. Common reagents used in these reactions include fluorobenzene, thiazole derivatives, and propyl halides. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and thiazole moieties. Research indicates that derivatives of 1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide exhibit cytotoxic effects against various cancer cell lines. For instance, a study conducted by Qi et al. demonstrated that similar thiazolidinone derivatives showed significant inhibition of multi-tyrosine kinases, which are crucial in cancer progression. The compound's ability to inhibit these kinases could provide a pathway for developing targeted cancer therapies .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Compounds with similar structures have shown promise in inhibiting inflammatory pathways, particularly through the modulation of cytokine production and the NF-kB signaling pathway. This application is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

The thiazole and pyrazole structures are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic processes .

Case Study 1: Anticancer Efficacy

In a study published in 2020, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activities. Among these, compounds similar to this compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines (MCF7), indicating potent anticancer properties .

Case Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of thiazolidinone derivatives revealed that compounds structurally related to this compound significantly reduced inflammation markers in vitro and in vivo models of arthritis .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Structural Variations

Pyrazole Substituents: The 4-propoxy group in the target compound contrasts with smaller substituents (e.g., ethoxy) or bulkier groups (e.g., propargyloxy) seen in analogs like 1-phenyl-3-(4-(prop-2-yn-1-yloxy)-phenyl)-1H-pyrazole-4-carbaldehyde . Fluorophenyl vs. Chlorophenyl: Analogs such as 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide replace fluorine with chlorine, increasing molecular weight and lipophilicity but risking higher metabolic clearance.

Amide-Linked Heterocycles: The 4-methylthiazol-2-yl group in the target differs from sulfonamide-linked thiazoles (e.g., AB4 in ) or pyridylmethyl groups . Thiazole’s electron-rich nature may enhance binding to biological targets like kinases or receptors . Substitution with triazoles (e.g., 5-amino-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide ) introduces additional hydrogen-bonding sites but alters ring geometry.

Activity Insights
  • N-(3-chloro-4-methylphenyl) analog : The chloro-methylphenyl group may improve target affinity but at the cost of higher logP, risking off-target effects .

Biological Activity

The compound 1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide is a small molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of pyrazole derivatives , which are known for their diverse pharmacological properties. The molecular formula is C19H20FN3O2SC_{19}H_{20}FN_{3}O_{2}S, and it features a complex structure that includes a fluorophenyl group, a thiazole moiety, and a propoxy group.

Research indicates that compounds containing thiazole and pyrazole structures often exhibit antimicrobial , anticancer , and anti-inflammatory activities. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Many thiazole derivatives have been shown to inhibit key enzymes involved in tumor growth and inflammation.
  • Receptor Modulation : Pyrazole derivatives may interact with various receptors, modulating signaling pathways that lead to therapeutic effects.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole-containing compounds. For instance, thiazolidin-4-one derivatives have shown significant anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest .

Compound ClassActivity TypeMechanism of Action
Thiazolidin-4-oneAnticancerInduction of apoptosis
Pyrazole derivativesAntitumorInhibition of cell proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research shows that similar pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating oxidative stress responses .

Case Studies

  • Antitumor Efficacy : A study on thiazole derivatives reported that specific modifications to the thiazole ring enhanced the anticancer activity against various cancer cell lines . The compound's ability to induce apoptosis was particularly noted.
  • Antimicrobial Screening : In vitro testing revealed that related pyrazole compounds exhibited significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli, suggesting that this compound could be effective in treating infections caused by resistant strains .
  • Inflammation Models : In animal models, compounds with similar structures reduced inflammation markers significantly, indicating their potential use in treating inflammatory diseases .

Q & A

Basic Research Question

  • 1H/13C NMR : Key signals include the pyrazole C3-H (δ 7.8–8.2 ppm) and fluorophenyl aromatic protons (δ 7.2–7.5 ppm). The thiazole C2-H appears as a singlet (δ 8.3 ppm) .
  • X-ray Crystallography : Resolves regiochemistry (e.g., dihedral angles between pyrazole and fluorophenyl groups) and hydrogen bonding (N–H···O=C interactions) .
  • HRMS : Molecular ion [M+H]+ at m/z 388.12 (calculated: 388.11) confirms the molecular formula C₁₇H₁₆FN₃O₂S .

How does this compound achieve selective enzyme inhibition?

Advanced Research Question
The 4-propoxy group enhances hydrophobic interactions with enzyme active sites (e.g., kinase ATP-binding pockets), while the thiazole ring participates in π-π stacking. Competitive inhibition assays (IC₅₀ = 0.2–1.0 µM) against targets like MAPKAPK2 show >50-fold selectivity over off-target kinases (e.g., PKA). Mutagenesis studies (e.g., Ala scanning) validate residue-specific binding .

What computational strategies predict binding modes and affinity?

Advanced Research Question

  • Molecular Docking (AutoDock Vina) : Grid boxes centered on catalytic lysine residues (e.g., Lys53 in MAPKAPK2) with exhaustiveness = 32.
  • MD Simulations (GROMACS) : 100-ns trajectories assess stability of ligand-protein complexes (RMSD <2.0 Å). MM-PBSA calculations correlate ΔG binding with experimental IC₅₀ values (R² = 0.89) .

How do substituents (e.g., propoxy vs. methoxy) affect pharmacokinetics?

Advanced Research Question
Comparative studies in Sprague-Dawley rats (10 mg/kg IV) show:

Substituentt₁/₂ (h)Vd (L/kg)Cl (mL/min/kg)
Propoxy4.22.812.5
Methoxy2.11.918.7
The propoxy group increases metabolic stability (CYP3A4 t₁/₂: 45 vs. 22 min) due to reduced oxidative dealkylation .

How to resolve contradictions in cytotoxicity data across studies?

Advanced Research Question
Discrepancies (e.g., IC₅₀ = 5 µM vs. 20 µM) arise from assay variables:

  • Cell Lines : Sensitivity varies (e.g., HeLa vs. HepG2).
  • Serum Content : >10% FBS reduces free drug concentration.
  • Endpoint Detection : MTT assays underestimate efficacy in metabolically inactive cells. Standardize protocols using ATP-based luminescence assays .

What strategies improve bioactivity in derivative design?

Advanced Research Question
Structure-activity relationship (SAR) studies prioritize:

  • Thiazole Modifications : 4-Methyl enhances solubility; 5-Bromo increases potency (IC₅₀ ↓40%).
  • Propoxy Alternatives : Isobutoxy improves logP (2.1 → 1.8) without sacrificing affinity.
    Fragment-based screening (SPR) identifies optimal substituents for ADME optimization .

What formulation approaches enhance bioavailability for in vivo studies?

Advanced Research Question

  • Nanoemulsions : 20% Labrafac® + 5% Tween 80 yield 90% encapsulation efficiency.
  • Liposomal Delivery : DSPC:Cholesterol (7:3) increases plasma AUC by 3-fold in mice. Validate stability via HPLC post-lyophilization .

How does the compound’s reactivity vary under physiological conditions?

Advanced Research Question
Stability studies (pH 1–9, 37°C) show:

  • Acidic Conditions (pH 1.2) : Propoxy group hydrolyzes (t₁/₂ = 2 h).
  • Neutral/Basic Conditions (pH 7.4–9) : Stable for >24 h.
    LC-MS identifies degradation products (e.g., 4-hydroxy pyrazole) .

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